BenchChemオンラインストアへようこそ!

1-Methyl-1H-imidazol-5-amine oxalate

Physicochemical profiling Salt-form selection Formulation design

1-Methyl-1H-imidazol-5-amine oxalate is a salt form of the aminoimidazole scaffold, composed of the free base 3-methylimidazol-4-amine paired with oxalic acid in a 1:1 stoichiometry (MF: C₆H₉N₃O₄, MW: 187.15 g/mol). The compound belongs to the class of 5-aminoimidazoles and serves primarily as a synthetic building block in medicinal chemistry and agrochemical intermediate programs.

Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
CAS No. 2225879-17-2
Cat. No. B6298679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazol-5-amine oxalate
CAS2225879-17-2
Molecular FormulaC6H9N3O4
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESCN1C=NC=C1N.C(=O)(C(=O)O)O
InChIInChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6)
InChIKeyWHHAIKIZLNSAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazol-5-amine oxalate (CAS 2225879-17-2): Salt-Form Differentiation for Research Procurement


1-Methyl-1H-imidazol-5-amine oxalate is a salt form of the aminoimidazole scaffold, composed of the free base 3-methylimidazol-4-amine paired with oxalic acid in a 1:1 stoichiometry (MF: C₆H₉N₃O₄, MW: 187.15 g/mol) . The compound belongs to the class of 5-aminoimidazoles and serves primarily as a synthetic building block in medicinal chemistry and agrochemical intermediate programs [1]. Its oxalate counterion distinguishes it from the corresponding free base (CAS 66787-75-5) and hydrochloride salt (CAS 1588441-15-9), imparting meaningfully altered physicochemical properties that are directly relevant to laboratory handling, purification strategy, and downstream synthetic compatibility [2].

Why Generic Substitution Risks Experimental Inconsistency with 1-Methyl-1H-imidazol-5-amine oxalate


Structural analogs such as 2-methylimidazole or 1H-imidazol-4-amine have been suggested as potential synthetic substitutes for the free base [1]; however, no evidence supports their interchangeability with the oxalate salt form. The oxalate counterion is not an inert bystander—it alters the compound's topological polar surface area (118.44 Ų vs. 43.84 Ų for the free base and HCl salt), LogP (−0.8421 vs. +0.5835 for the free base), and hydrogen-bonding capacity (3 donors / 5 acceptors vs. 1 donor / 2 acceptors for the free base) . These differences directly impact solubility in organic reaction media, extraction behavior during aqueous workup, and compatibility with moisture-sensitive or base-sensitive reaction conditions. Furthermore, the oxalate salt is classified under GHS Warning (H302-H315-H319-H335), whereas the free base carries a GHS Danger classification (H301: toxic if swallowed), meaning that shipping, storage, and handling protocols are not interchangeable .

Quantitative Differentiation Evidence: 1-Methyl-1H-imidazol-5-amine oxalate vs. Closest Analogs


Topological Polar Surface Area (TPSA): Oxalate Salt vs. Free Base and HCl Salt

The oxalate salt exhibits a TPSA of 118.44 Ų, which is 2.7-fold higher than the TPSA of the free base (43.84 Ų) and the hydrochloride salt (43.84 Ų) [1]. This increase arises from the two additional carboxylate oxygens contributed by the oxalate counterion. TPSA is a critical determinant of passive membrane permeability in biological assays and of solubility in polar aprotic solvents commonly used in medicinal chemistry (e.g., DMSO, DMF). A TPSA > 140 Ų is generally associated with poor oral bioavailability; the oxalate salt sits well below this threshold while still offering enhanced aqueous dispersibility relative to the free base, a balance that may be advantageous in in vitro pharmacology workflows.

Physicochemical profiling Salt-form selection Formulation design

Lipophilicity (LogP): Oxalate Salt vs. Free Base vs. HCl Salt

The computed LogP for the free base species (3-methylimidazol-4-amine) is +0.5835, while the oxalate salt form has a LogP of −0.8421—a shift of over 1.4 LogP units into more hydrophilic territory . The HCl salt has a LogP of +1.3855, placing it on the more lipophilic side of the range [1]. This LogP gradient (oxalate: −0.8421 < free base: +0.5835 < HCl: +1.3855) means the three forms partition very differently between aqueous and organic phases during liquid–liquid extraction, an essential consideration in both synthetic workup and preparative chromatography. The oxalate salt's negative LogP suggests preferential retention in aqueous layers, which may reduce product loss during organic-phase extractions of non-polar side products.

Lipophilicity LogP Salt-form comparison Extraction behavior

GHS Hazard Classification: Oxalate (Warning) vs. Free Base (Danger)

The oxalate salt carries a GHS Warning classification with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the free base (CAS 66787-75-5) is classified under GHS Danger with H301 (toxic if swallowed), a categorically more severe acute oral toxicity hazard . This distinction has practical procurement implications: shipping the free base may trigger hazardous materials surcharges, Dangerous Goods declarations, and additional customs documentation in international shipments. The oxalate salt's lower hazard classification may simplify logistics and reduce total procurement cost for laboratories operating under rigorous EH&S compliance frameworks.

Safety classification GHS Shipping compliance Laboratory handling

Hydrogen Bond Donor/Acceptor Count: Implications for Crystal Engineering and Co-crystal Design

The oxalate salt provides 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared with the free base which provides only 1 HBD and 2 HBA [1]. This expanded hydrogen-bonding inventory, conferred by the oxalic acid moiety, increases the potential for directed supramolecular synthon formation in crystal engineering applications. The HBD/HBA ratio of 0.6 (3/5) for the oxalate salt, compared with 0.5 (1/2) for the free base, suggests a richer landscape of possible packing motifs and co-crystal partners. In pharmaceutical development contexts where crystal form screening is required, the oxalate salt may yield polymorphs or co-crystals not accessible from the free base or HCl salt.

Crystal engineering Co-crystallization Formulation Solid-state chemistry

Commercially Available Purity: Oxalate Salt (≥98%) vs. Free Base (typ. 95%)

The oxalate salt is consistently offered at ≥97–98% purity across multiple independent vendors (ChemScene: ≥98%, LeYan: 98%, MolCore: NLT 97%) . The free base is typically listed at 95% (AKSci, Chemenu) . This 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 60% reduction in maximum unspecified impurity burden (5% total impurities for free base vs. 2% for oxalate). For applications requiring stoichiometric control—such as fragment-based drug discovery, where the compound serves as a reactive amine handle in amide coupling or reductive amination—this purity difference can meaningfully affect reaction yield calculations and the interpretability of SAR data.

Purity specification Quality control Procurement benchmark Batch consistency

Regiochemistry: 5-Amino Substitution Pattern vs. 4-Amino Regioisomer (1-Methyl-1H-imidazole-4-amine)

The compound bears the primary amine at the 5-position of the imidazole ring (IUPAC: 3-methylimidazol-4-amine), which places the nucleophilic amine adjacent to the N-methyl group. The regioisomeric 1-methyl-1H-imidazole-4-amine positions the amine at the 4-position, distal to the N-methyl. This positional difference creates distinct electronic environments at the reactive amine: in the 5-amino isomer, the amine is conjugated with the N(3) lone pair of the imidazole, potentially modulating its nucleophilicity and pKa relative to the 4-amino isomer. In practice, this regiochemical distinction determines which positions are activated for electrophilic aromatic substitution and influences the regioselectivity of metal-catalyzed cross-coupling reactions when the amine is converted to a halogen or pseudohalogen leaving group . Procurement of the correct regioisomer is essential for fidelity in structure–activity relationship (SAR) studies.

Regioselectivity Synthetic accessibility Medicinal chemistry Building block differentiation

Defined Application Scenarios for 1-Methyl-1H-imidazol-5-amine oxalate Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring High-Purity Amine Building Blocks

In fragment-based lead generation, stoichiometric precision is essential. The oxalate salt's ≥98% purity reduces the maximum impurity burden to 2%, compared with 5% for the typical 95% free base. This is particularly relevant when the compound is used as the amine coupling partner in amide bond formation with a precious, late-stage carboxylic acid intermediate, where excess amine or amine-derived impurities could consume limiting reagent and complicate LC–MS purity analysis of the product .

Process Chemistry: Aqueous-Phase Extraction Workflows Leveraging Negative LogP

The oxalate salt's LogP of −0.8421 predicts strong preference for aqueous phases during extractive workup. This property can be exploited in reaction sequences where non-polar byproducts must be removed by organic-phase extraction while retaining the imidazole intermediate in the aqueous layer for direct use in the next synthetic step, reducing solvent consumption and improving overall process mass intensity .

Crystal Form Screening and Preformulation: Accessing an Expanded Solid-Form Landscape

With 3 hydrogen bond donors and 5 acceptors , the oxalate salt provides a richer hydrogen-bonding inventory than the free base (1 donor, 2 acceptors). This expanded capacity supports systematic co-crystal screening with pharmaceutically acceptable coformers (e.g., carboxylic acids, amides), which is a standard component of preformulation development aimed at identifying solid forms with optimized dissolution rate and stability profiles [1].

Compliance-Sensitive Procurement: Laboratories with Stringent GHS Hazard Restrictions

Institutional EH&S policies may restrict or impose additional controls on compounds classified as GHS Danger (H301). The oxalate salt's GHS Warning classification (H302) may permit procurement under standard laboratory chemical handling protocols, avoiding the administrative overhead, hazmat shipping surcharges, and specialized storage requirements triggered by the free base's Danger classification (H301) .

Quote Request

Request a Quote for 1-Methyl-1H-imidazol-5-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.